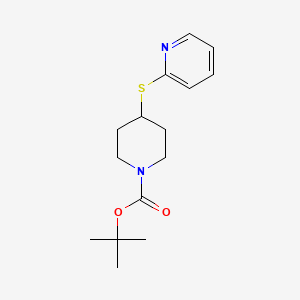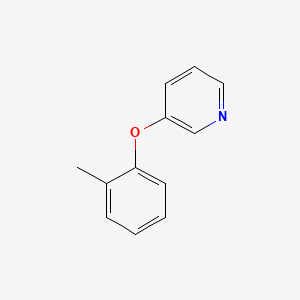![molecular formula C18H15BrN4O4S B3260703 2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide CAS No. 333746-98-8](/img/structure/B3260703.png)
2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide
Übersicht
Beschreibung
2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY 43-9006 or Sorafenib and is classified as a multikinase inhibitor.
Wirkmechanismus
BAY 43-9006 exerts its pharmacological effects by inhibiting the activity of various kinases such as Raf-1, B-Raf, and VEGFR-2. By doing so, it disrupts the signaling pathways that are involved in cancer cell proliferation and angiogenesis. Additionally, BAY 43-9006 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and angiogenesis. Additionally, it has been found to induce apoptosis in cancer cells. In cardiovascular diseases, BAY 43-9006 has been found to have anti-inflammatory effects and to reduce the formation of atherosclerotic plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 43-9006 is its potency in inhibiting the activity of various kinases involved in cancer cell proliferation and angiogenesis. Additionally, it has been found to induce apoptosis in cancer cells. However, one of the limitations of BAY 43-9006 is its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research and development of BAY 43-9006. One of the areas of interest is the development of more potent and selective multikinase inhibitors. Additionally, there is a need for the development of more effective drug delivery systems to improve the pharmacokinetic properties of BAY 43-9006. Finally, there is a need for further research into the potential applications of BAY 43-9006 in other fields such as dermatology and neurology.
Conclusion:
BAY 43-9006 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potency in inhibiting the activity of various kinases involved in cancer cell proliferation and angiogenesis makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its pharmacological properties and potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and dermatology. In cancer research, this compound has been found to inhibit the growth of various cancer cells such as hepatocellular carcinoma, renal cell carcinoma, and melanoma. It does so by targeting multiple kinases that are involved in cancer cell proliferation and angiogenesis.
Eigenschaften
IUPAC Name |
2-bromo-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4S/c1-27-17-11-10-16(21-22-17)23-28(25,26)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWDXNOQSKTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



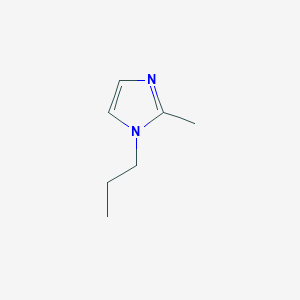
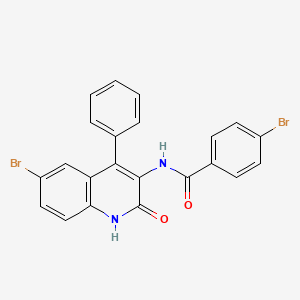
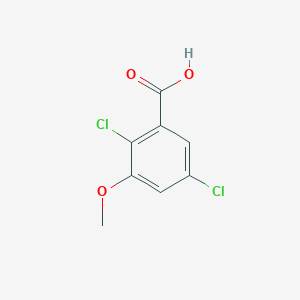
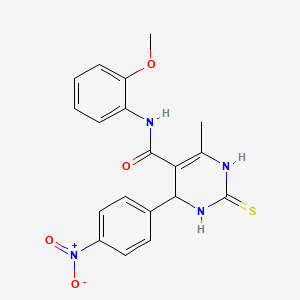
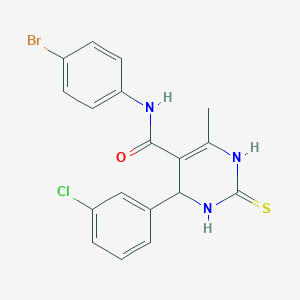
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)



![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)

![1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene](/img/structure/B3260711.png)
